molecular formula C12H16O4S B8495682 2-Methyl-2-(2-thienyl)ethylmalonic Acid Monoethylester

2-Methyl-2-(2-thienyl)ethylmalonic Acid Monoethylester

Cat. No.: B8495682
M. Wt: 256.32 g/mol
InChI Key: WDFPAQJEHQYFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-thienyl)ethylmalonic Acid Monoethylester is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-ethoxycarbonyl-2-methyl-4-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C12H16O4S/c1-3-16-11(15)12(2,10(13)14)7-6-9-5-4-8-17-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)

InChI Key

WDFPAQJEHQYFBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC1=CC=CS1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methyl-2-(2-thienyl)ethylmalonic acid diethylester (52.7 g, 0.19 mol) obtained in Example 1) (a) was dissolved in a mixture of ethanol (240 ml) and water (80 ml), potassium hydroxide (11.4 g, 0.20 mol) was added thereto in an ice bath, and the solution was stirred for 2 hours. And then potassium hydroxide (5.7 g, 0.1 mol) was added thereto three times, one portion every 1 hour, and the reaction solution was stirred for 6 hours in total. Water (300 ml) and ice-cold 10% hydrochloric acid (500 ml) were added to the reaction solution, and the solution was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was concentrated in vacuo, and the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=2:1-0:1) to afford the title compound (28.6 g, 60% yield) as a pale yellow oil.
Name
2-Methyl-2-(2-thienyl)ethylmalonic acid diethylester
Quantity
52.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

2-Methyl-2-(2-thienyl)ethylmalonic acid diethylester (52.7 g, 0.19 mol) obtained in Example 1(a) was dissolved in a mixture of ethanol (240 ml) and water (80 ml), potassium hydroxide (11.4 g, 0.20 mol) was added thereto in an ice bath, and the solution was stirred for 2 hours. And then potassium hydroxide (5.7 g, 0.1 mol) was added thereto three times, one portion every 1 hour, and the reaction solution was stirred for 6 hours in total. Water (300 ml) and ice-cold 10% hydrochloric acid (500 ml) were added to the reaction solution, and the solution was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was concentrated in vacuo, and the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=2:1-0:1) to afford the title compound (28.6 g, 60% yield) as a pale yellow oil.
Name
2-Methyl-2-(2-thienyl)ethylmalonic acid diethylester
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
60%

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